molecular formula C28H44ClN2O4PSi2 B14125138 bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate

bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate

Cat. No.: B14125138
M. Wt: 595.3 g/mol
InChI Key: AOXVANDYHWTODN-AHKZPQOWSA-N
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Description

Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, a biphenyl moiety, and an imidazolidinone ring

Preparation Methods

The synthesis of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate typically involves multiple steps. The key steps include:

    Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions.

    Introduction of the imidazolidinone ring: This step often involves cyclization reactions.

    Attachment of the phosphonate group: This is usually done through phosphorylation reactions using appropriate phosphonate reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The biphenyl moiety and imidazolidinone ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate include:

    Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-bromo-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a bromo group instead of a chloro group.

    Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-fluoro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a fluoro group instead of a chloro group.

The uniqueness of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H44ClN2O4PSi2

Molecular Weight

595.3 g/mol

IUPAC Name

(2R,5S)-5-[[3-[bis(trimethylsilyloxy)phosphorylmethyl]-5-(2-chlorophenyl)phenyl]methyl]-2-tert-butyl-3-methylimidazolidin-4-one

InChI

InChI=1S/C28H44ClN2O4PSi2/c1-28(2,3)27-30-25(26(32)31(27)4)18-20-15-21(17-22(16-20)23-13-11-12-14-24(23)29)19-36(33,34-37(5,6)7)35-38(8,9)10/h11-17,25,27,30H,18-19H2,1-10H3/t25-,27+/m0/s1

InChI Key

AOXVANDYHWTODN-AHKZPQOWSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1N[C@H](C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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